(NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine
Overview
Description
(NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine is a complex organic compound characterized by the presence of hydroxylamine and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine typically involves the reaction of appropriate aldehydes or ketones with hydroxylamine. The reaction conditions often require a weak base to facilitate the formation of the oxime derivative. For example, the reaction can be carried out in the presence of sodium acetate in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of homogeneous synthesis systems, where by-products like formic acid are added to the reaction mixture, can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine is used as a reagent for the synthesis of various organic compounds. Its ability to form stable oxime derivatives makes it valuable in the preparation of intermediates for pharmaceuticals and agrochemicals.
Biology
The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein modifications. It can be used to label proteins and other biomolecules, facilitating the study of their structure and function.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or as precursors to active pharmaceutical ingredients.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity with aldehydes and ketones makes it useful in various manufacturing processes .
Mechanism of Action
The mechanism of action of (NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the hydroxylamine group can participate in redox reactions, altering the redox state of cellular components and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the extended carbon chain and phenyl groups.
Oximes: Compounds with a similar functional group but different substituents.
Amines: Compounds that can be derived from the reduction of oximes.
Uniqueness
(NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine is unique due to its combination of hydroxylamine and oxime functional groups, along with the presence of phenyl groups. This structure imparts specific reactivity and properties that are not found in simpler hydroxylamines or oximes .
Properties
IUPAC Name |
(NZ)-N-[(9E)-9-hydroxyimino-1,9-diphenylnonylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-22-20(18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(23-25)19-14-8-5-9-15-19/h4-9,12-15,24-25H,1-3,10-11,16-17H2/b22-20-,23-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWNCMEYOFBBM-KEEJTVGESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCCCCCC(=NO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CCCCCCC/C(=N/O)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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